Cas no 118767-91-2 (Oxazolo[5,4-b]pyridin-2-amine)
![Oxazolo[5,4-b]pyridin-2-amine structure](https://ja.kuujia.com/scimg/cas/118767-91-2x500.png)
Oxazolo[5,4-b]pyridin-2-amine 化学的及び物理的性質
名前と識別子
-
- Oxazolo[5,4-b]pyridin-2-amine
- [1,3]Oxazolo[5,4-b]pyridin-2-amine
- ACMC-20aeu2
- AG-D-41251
- ANW-70152
- CTK0H3259
- MolPort-022-402-303
- oxazolo[5,4-b]pyridin-2-yl-amine
- SureCN483234
- 2-Aminooxazolo[5,4-b]pyridine
- Oxazolo[5,4-b]pyridin-2-ylamine
- Oxazolo[5,4-b]pyridine, 2-amino- (6CI)
- Z1255498595
- 118767-91-2
- SCHEMBL483234
- SB31099
- SY130073
- MFCD15526653
- EN300-1707672
- AS-47343
- 2-aminooxazolopyridine
- CS-0309245
- AKOS016002759
- F13374
- DTXSID10595457
- 2-Amino-oxazolo[5,4-b]pyridine
- DB-298852
-
- MDL: MFCD15526653
- インチ: InChI=1S/C6H5N3O/c7-6-9-4-2-1-3-8-5(4)10-6/h1-3H,(H2,7,9)
- InChIKey: YSQNOJMVGVZJRJ-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=C(N=C1)OC(=N)N2
計算された属性
- せいみつぶんしりょう: 135.043261791g/mol
- どういたいしつりょう: 135.043261791g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 130
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 64.9Ų
じっけんとくせい
- 密度みつど: 1.421±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 157 ºC (methanol )
- ようかいど: 微溶性(11 g/l)(25ºC)、
Oxazolo[5,4-b]pyridin-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1707672-5.0g |
[1,3]oxazolo[5,4-b]pyridin-2-amine |
118767-91-2 | 95% | 5.0g |
$3604.0 | 2023-07-10 | |
eNovation Chemicals LLC | Y1007011-1G |
oxazolo[5,4-b]pyridin-2-amine |
118767-91-2 | 97% | 1g |
$275 | 2024-07-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0655-100mg |
Oxazolo[5,4-b]pyridin-2-ylamine |
118767-91-2 | 98% | 100mg |
1263.58CNY | 2021-07-19 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0655-1g |
Oxazolo[5,4-b]pyridin-2-ylamine |
118767-91-2 | 98% | 1g |
4223.25CNY | 2021-07-19 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0655-500mg |
Oxazolo[5,4-b]pyridin-2-ylamine |
118767-91-2 | 98% | 500mg |
¥2614.44 | 2025-01-20 | |
eNovation Chemicals LLC | D970571-500mg |
Oxazolo[5,4-b]pyridin-2-ylamine |
118767-91-2 | 95% | 500mg |
$340 | 2024-07-28 | |
Alichem | A029193725-1g |
Oxazolo[5,4-b]pyridin-2-amine |
118767-91-2 | 95% | 1g |
$628.00 | 2023-09-04 | |
eNovation Chemicals LLC | Y1007011-100mg |
oxazolo[5,4-b]pyridin-2-amine |
118767-91-2 | 97% | 100mg |
$105 | 2024-07-21 | |
Enamine | EN300-1707672-0.05g |
[1,3]oxazolo[5,4-b]pyridin-2-amine |
118767-91-2 | 95% | 0.05g |
$289.0 | 2023-09-20 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0655-500mg |
Oxazolo[5,4-b]pyridin-2-ylamine |
118767-91-2 | 98% | 500mg |
2535.65CNY | 2021-07-19 |
Oxazolo[5,4-b]pyridin-2-amine 関連文献
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
Oxazolo[5,4-b]pyridin-2-amineに関する追加情報
Introduction to Oxazolo[5,4-b]pyridin-2-amine (CAS No: 118767-91-2)
Oxazolo[5,4-b]pyridin-2-amine, identified by its Chemical Abstracts Service (CAS) number 118767-91-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of oxazolopyridine derivatives, which are known for their diverse biological activities and potential applications in drug development. The structural framework of Oxazolo[5,4-b]pyridin-2-amine incorporates both an oxazole ring and a pyridine ring, interconnected in a manner that enhances its pharmacological properties. The presence of an amine functional group at the 2-position further contributes to its reactivity and biological interactions.
The synthesis of Oxazolo[5,4-b]pyridin-2-amine involves multi-step organic reactions that typically begin with the formation of the oxazole core. This is followed by functionalization to introduce the pyridine moiety and the amine group. The precise synthetic route can vary depending on the desired purity and scale of production, but common methodologies include cyclization reactions, nucleophilic substitutions, and condensation processes. Advanced techniques such as transition metal catalysis have also been employed to improve yield and selectivity in the synthesis of this compound.
In recent years, Oxazolo[5,4-b]pyridin-2-amine has been studied for its potential therapeutic applications. One of the most promising areas of research is its role as a precursor in the development of novel antimicrobial agents. The unique structural features of this compound allow it to interact with bacterial enzymes and cellular components, disrupting essential metabolic pathways. Preliminary studies have shown that derivatives of Oxazolo[5,4-b]pyridin-2-amine exhibit significant activity against Gram-positive bacteria, making them candidates for new antibiotics targeting resistant strains.
Furthermore, the compound has shown promise in the field of anticancer research. Its ability to inhibit key enzymes involved in tumor proliferation has been explored in vitro and in vivo models. Researchers have identified that modifications to the Oxazolo[5,4-b]pyridin-2-amine structure can enhance its binding affinity to cancer-specific targets. This has led to the development of several lead compounds that are currently undergoing further investigation for their potential as chemotherapeutic agents.
The pharmacokinetic properties of Oxazolo[5,4-b]pyridin-2-amine are also under scrutiny. Studies have indicated that this compound exhibits moderate solubility in water and lipids, suggesting a potential for oral administration alongside intravenous routes. The metabolic stability of Oxazolo[5,4-b]pyridin-2-amine has been assessed through in vitro liver microsome experiments, revealing a half-life that could be optimized through structural modifications to improve bioavailability.
One notable aspect of Oxazolo[5,4-b]pyridin-2-amine is its versatility as a scaffold for drug design. By incorporating different substituents at various positions on its core structure, chemists can fine-tune its biological activity. For instance, introducing halogen atoms or alkyl groups can alter its binding interactions with biological targets. This flexibility has allowed researchers to generate libraries of derivatives for high-throughput screening assays, accelerating the discovery process for new therapeutic entities.
The computational modeling of Oxazolo[5,4-b]pyridin-2-amine has also advanced significantly. Molecular dynamics simulations and quantum mechanical calculations have provided insights into how this compound interacts with biological macromolecules such as enzymes and receptors. These studies not only help in understanding its mechanism of action but also guide the design of more potent analogs with improved pharmacological profiles.
In conclusion, Oxazolo[5,4-b]pyridin-2-amine (CAS No: 118767-91-2) represents a fascinating area of research within pharmaceutical chemistry. Its unique structural features and diverse biological activities make it a valuable candidate for further exploration in drug development. As our understanding of its pharmacological properties continues to grow, so does the potential for discovering novel therapeutic agents derived from this versatile heterocyclic compound.
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